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The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE)
study, sponsored by the National Institute of Diabetes and Digestive and Kidney Diseases
(NIDDK), provides crucial long-term data on the comparative effectiveness of four commonly
used glucose-lowering medications when added to metformin in a diverse population with type
2 diabetes. This technical guide summarizes the core findings, experimental protocols, and key
takeaways for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from the GRADE study, offering a clear
comparison of the four treatment arms: insulin glargine, liraglutide, glimepiride, and sitagliptin.

Table 1: Baseline Characteristics of Study Participants[1]
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Characteris  Glargine Liraglutide Glimepiride  Sitagliptin Total
tic (n=1263) (n=1262) (n=1254) (n=1268) (N=5047)
Age (years),

57.3+10.0 57.4+£9.8 57.2+10.1 57.0+10.1 57.2+£10.0
mean = SD
Male Sex, n
%) 805 (63.7) 808 (64.0) 794 (63.3) 805 (63.5) 3212 (63.6)

0

Race/Ethnicit
y, n (%)
White 829 (65.6) 828 (65.6) 823 (65.6) 836 (65.9) 3316 (65.7)
Black 251 (19.9) 245 (19.4) 248 (19.8) 255 (20.1) 999 (19.8)
Hispanic 231 (18.3) 235 (18.6) 229 (18.3) 234 (18.5) 929 (18.4)
HbAlc (%),

75+05 75+05 75+05 7505 75+05
mean = SD
BMI ( kg/m 2),

34.2+6.8 344+7.0 34.3+6.7 34.4+6.8 34.3+6.8
mean + SD
Diabetes
Duration

42 +2.8 4.2 +2.7 42 +2.8 42 +2.8 42 +2.8
(years), mean
+ SD
History of

81 (6.4) 82 (6.5) 80 (6.4) 84 (6.6) 327 (6.5)
CVD, n (%)

Table 2: Glycemic Outcomes
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Outcome Glargine

Liraglutide

Glimepiride

Sitagliptin

Primary
Outcome: Time
to HbAlc = 7.0%

Participants
Reaching 846 (67)

Outcome, n (%)

858 (68)

903 (72)

976 (77)

Median Time to

Outcome (years)

2.4

2.2

1.9

Secondary
Outcome: Time
to HbAlc > 7.5%

Participants
Reaching 493 (39)

Outcome, n (%)

581 (46)

627 (50)

697 (55)

Table 3: Microvascular and Cardiovascular Outcomes (Hazard Ratios vs.

Combined)

Other Groups
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Outcome

Glargine

Liraglutide

Glimepiride

Sitagliptin

Any
Cardiovascular

Disease

1.1 (0.9-1.3)

0.7 (0.6-0.9)

1.1 (0.9-1.4)

1.2 (1.0-1.5)

MACE-3
(nonfatal M,
nonfatal stroke,
CV death)

Hospitalization

for Heart Failure

0.49 (0.28-0.86)

Moderately - _— _— _—
No significant No significant No significant No significant
Increased ) ] ] )
o difference difference difference difference
Albuminuria
Diabetic _— i _— i
) No significant No significant No significant No significant
Peripheral
difference difference difference difference
Neuropathy
Table 4: Adverse Events
Adverse Event Glargine Liraglutide Glimepiride Sitagliptin
Severe
Hypoglycemia, % 1.3 1.0 2.2 0.7
of participants[2]
Gastrointestinal
) - More frequent - -
Side Effects
Weight Change
at 4 years (kg), -0.61 -3.5 -0.73 -2.0
mean[3]
Experimental Protocols
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Study Design and Participants

The GRADE study was a multicenter, parallel-group, comparative effectiveness randomized
clinical trial conducted at 36 U.S. centers.[4] Eligible participants were adults with type 2
diabetes for less than 10 years, an HbAlc between 6.8% and 8.5%, and were taking
metformin.[5] A total of 5,047 participants from diverse racial and ethnic backgrounds were
randomized to one of four treatment groups.[4]

Metformin Run-in and Dose Titration

Prior to randomization, all participants entered a run-in period to optimize their metformin dose
to a target of 2,000 mg/day, or the maximum tolerated dose.[6] Following randomization, the
assigned study medication was initiated and titrated to the maximal effective and tolerated dose
according to the following protocols:

Insulin Glargine: Initiated at 10 units/day and titrated weekly based on self-monitored fasting
blood glucose to a target of <100 mg/dL.

Liraglutide: Initiated at 0.6 mg/day and increased to 1.2 mg/day after one week, and then to
1.8 mg/day after another week, if tolerated.

Glimepiride: Initiated at 1 mg/day and increased every two weeks in increments of 1 mg, up
to a maximum of 8 mg/day, based on glycemic response.

Sitagliptin: Administered at a fixed dose of 100 mg/day.

Outcome Assessment

¢ Primary Metabolic Outcome: The primary outcome was the time to the first occurrence of a
glycated hemoglobin (HbA1c) level of 7.0% or higher, which was confirmed by a subsequent
measurement within 3 months.[5] HbAlc was measured quarterly at a central laboratory.

e Secondary Metabolic Outcome: A secondary outcome was the time to a confirmed HbAlc
level greater than 7.5%.

e Microvascular Outcomes: Assessed annually and included diabetic peripheral neuropathy
(using the Michigan Neuropathy Screening Instrument), and moderately or severely
increased albuminuria.[7]
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o Cardiovascular Outcomes: Cardiovascular events were prospectively collected and
adjudicated by an independent committee.[8] Key outcomes included major adverse
cardiovascular events (MACE), defined as a composite of nonfatal myocardial infarction,
nonfatal stroke, and cardiovascular death, as well as hospitalization for heart failure.[8]

o Adverse Events: Information on adverse events, including severe hypoglycemia and
gastrointestinal symptoms, was systematically collected at each study visit.

Mandatory Visualization
GRADE Study Experimental Workflow
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Caption: Workflow of the NIDDK GRADE study from screening to outcome assessment.
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Signaling Pathways of Investigated Drug Classes

Liraglutide (GLP-1 RA)

Liraglutide

GLP-1 Receptor
(Pancreatic B-cell)

1 Glucose-dependent
Insulin Secretion

1 Glucagon Secretion

Sitagliptin (DPP-4i)

Sitagliptin

DPP-4 Enzyme

+ Endogenous Incretins
(GLP-1, GIP)

1 Glucose-dependent
Insulin Secretion

Glimepiride (Sulfonylurea)

Glimepiride

SUR1 Subunit of
ATP-sensitive K+ Channel

KATP Channel Closure

Membrane Depolarization

1 Ca2+ Influx

1 Insulin Secretion
(Glucose-independent)

Insulin Glargine (Basal Insulin)

Insulin Glargine

!

Insulin Receptor
(Liver, Muscle, Adipose)

A

1 Glucose Uptake | Hepatic Glucose Production

Click to download full resolution via product page

Caption: Simplified signaling pathways of the four glucose-lowering drug classes.
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Core Takeaways for Researchers and Drug
Development Professionals

The GRADE study offers several key insights that are critical for the future of type 2 diabetes
research and drug development:

» Durability of Glycemic Control: While all four medications effectively lowered HbAlc when
added to metformin, insulin glargine and liraglutide demonstrated superior durability in
maintaining glycemic targets over the long term. Sitagliptin was the least effective in this
regard. This highlights the importance of considering the long-term efficacy profile of new
anti-diabetic agents.

» Cardiovascular Benefits in a Lower-Risk Population: Liraglutide was associated with a lower
risk of any cardiovascular disease compared to the other three medications combined.[9]
This finding is significant as the GRADE cohort was at a relatively low cardiovascular risk at
baseline, suggesting that the cardiovascular benefits of GLP-1 receptor agonists may extend
to a broader population of patients with type 2 diabetes.

e Microvascular Outcomes: There were no significant differences among the four treatment
groups in the incidence of microvascular complications, including nephropathy and
peripheral neuropathy.[9] This suggests that with good glycemic control, the specific second-
line agent may be less critical for microvascular risk reduction.

o Adverse Event Profiles: The study confirmed the known side effect profiles of the
medications. Glimepiride was associated with a higher risk of severe hypoglycemia, although
the overall incidence was low.[2] Liraglutide was associated with more frequent
gastrointestinal side effects.[3] These findings underscore the importance of balancing
glycemic efficacy with the tolerability and safety of new therapies.

o Personalized Medicine: The differential responses to the four medications suggest that a
"one-size-fits-all" approach to second-line therapy is not optimal. Future research should
focus on identifying biomarkers and patient characteristics that can predict the response to
specific glucose-lowering agents, paving the way for more personalized treatment strategies
in type 2 diabetes. The GRADE study provides a rich dataset for such secondary analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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